molecular formula C7H12N2O B13438827 (5-Isopropylisoxazol-4-yl)methanamine

(5-Isopropylisoxazol-4-yl)methanamine

Cat. No.: B13438827
M. Wt: 140.18 g/mol
InChI Key: CWJDRUNASHEDBO-UHFFFAOYSA-N
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Description

(5-Isopropylisoxazol-4-yl)methanamine is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropylisoxazol-4-yl)methanamine typically involves the formation of the isoxazole ring followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride can yield the isoxazole ring, which can then be further functionalized to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(5-Isopropylisoxazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(5-Isopropylisoxazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Isopropylisoxazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methylisoxazol-4-yl)methanamine
  • (5-Ethylisoxazol-4-yl)methanamine
  • (5-Propylisoxazol-4-yl)methanamine

Uniqueness

(5-Isopropylisoxazol-4-yl)methanamine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(5-propan-2-yl-1,2-oxazol-4-yl)methanamine

InChI

InChI=1S/C7H12N2O/c1-5(2)7-6(3-8)4-9-10-7/h4-5H,3,8H2,1-2H3

InChI Key

CWJDRUNASHEDBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NO1)CN

Origin of Product

United States

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